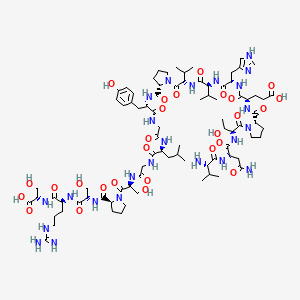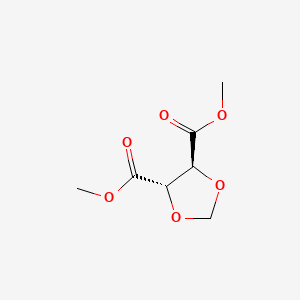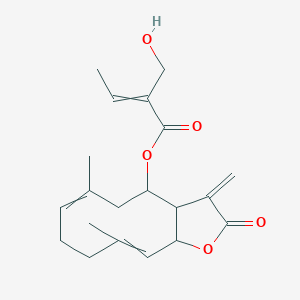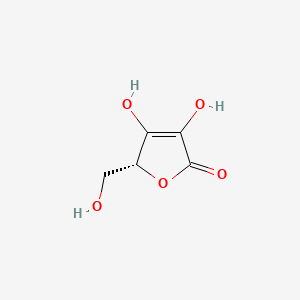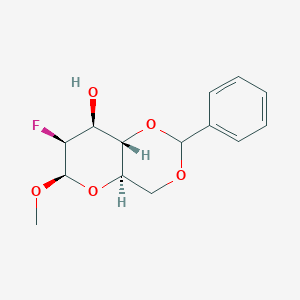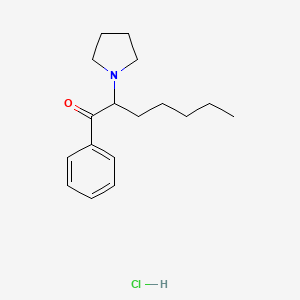
PV8 (hydrochloride)
Overview
Description
PV8 (hydrochloride), also known as alpha-pyrrolidinoheptaphenone, is a synthetic cathinone belonging to the pyrrolidinophenone class. It is a designer drug that has gained attention due to its psychoactive properties. PV8 (hydrochloride) is structurally related to other synthetic cathinones such as alpha-pyrrolidinohexiophenone and methylenedioxy-PV8 .
Mechanism of Action
Target of Action
PV8, also known as α-Pyrrolidinoheptaphenone, is a designer drug of the pyrrolidinophenone class of cathinones . It is the higher homolog of α-pyrrolidinohexiophenone (α-PHP)
Biochemical Pathways
Metabolic pathways identified for PV8 include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation . The top three in vitro metabolic pathways were di-hydroxylation > ketone reduction > γ-lactam formation .
Pharmacokinetics
PV8 exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . This compound is predicted to be an intermediate clearance drug with an estimated human 22.7 mL/min/kg hepatic clearance .
Biochemical Analysis
Biochemical Properties
PV8 (Hydrochloride) interacts with various enzymes, proteins, and other biomolecules. The metabolic pathways identified in vitro include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation . The top three in vitro metabolic pathways were di-hydroxylation > ketone reduction > γ-lactam formation .
Cellular Effects
It is known that synthetic cathinones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like other synthetic cathinones, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
PV8 (Hydrochloride) exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . This compound is predicted to be an intermediate clearance drug with an estimated human 22.7 mL/min/kg hepatic clearance .
Metabolic Pathways
PV8 (Hydrochloride) is involved in various metabolic pathways. The metabolic pathways identified in vitro include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
PV8 (hydrochloride) can be synthesized through a multi-step process involving the reaction of heptanone with pyrrolidine. The synthesis typically involves the following steps:
Formation of the intermediate: Heptanone is reacted with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinophenone structure.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure PV8 (hydrochloride).
Industrial Production Methods
Industrial production of PV8 (hydrochloride) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
PV8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: PV8 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of PV8 can lead to the formation of alcohols or amines.
Substitution: PV8 can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PV8 can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
PV8 (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: PV8 is used as a reference material in forensic toxicology to identify and quantify synthetic cathinones in biological samples.
Pharmacological Studies: Researchers study the pharmacokinetics and pharmacodynamics of PV8 to understand its effects on the human body.
Analytical Chemistry: PV8 is used in the development and validation of analytical methods for detecting synthetic cathinones.
Neuroscience: PV8 is studied for its impact on neurotransmitter systems and potential therapeutic applications
Comparison with Similar Compounds
PV8 (hydrochloride) is similar to other synthetic cathinones such as:
Alpha-pyrrolidinohexiophenone (alpha-PHP): PV8 is the higher homolog of alpha-PHP, with a longer carbon chain.
Methylenedioxy-PV8: This compound has a methylenedioxy group attached to the phenyl ring, which alters its pharmacological properties.
Alpha-pyrrolidinopentiothiophenone (alpha-PVT): PV8 and alpha-PVT share similar structures but differ in their potency and effects
Properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOZXALFDXFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336959 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13415-55-9 | |
| Record name | alpha-Pyrrolidinoheptaphenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


